molecular formula C9H11N3O3 B14346324 Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate CAS No. 90559-55-0

Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate

Cat. No.: B14346324
CAS No.: 90559-55-0
M. Wt: 209.20 g/mol
InChI Key: DTOCWZKRROVNGQ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate is an organic compound with the molecular formula C9H11N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate typically involves the reaction of ethyl 2-cyano-3-pyrimidin-4-ylpropanoate with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium under basic conditions, usually using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-3-pyrimidin-4-ylpropanoate: A precursor in the synthesis of the target compound.

    Ethyl 2-amino-3-pyrimidin-4-ylpropanoate: A reduction product of the target compound.

    Mthis compound: A similar compound with a different ester group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

90559-55-0

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-3-4-10-6-11-7/h3-4,6,14H,2,5H2,1H3

InChI Key

DTOCWZKRROVNGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC=NC=C1

Origin of Product

United States

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